molecular formula C13H21NO3 B1449561 tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate CAS No. 1424939-31-0

tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate

Cat. No.: B1449561
CAS No.: 1424939-31-0
M. Wt: 239.31 g/mol
InChI Key: FQAOKXBZPVNBJE-UHFFFAOYSA-N
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Description

tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate is a complex organic compound with the molecular formula C13H21NO3 It is characterized by its unique structure, which includes an oxirane ring fused to an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxirane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxirane and isoindole derivatives, such as:

  • tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxamide
  • tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylic acid

Uniqueness

What sets tert-Butyl octahydro-4H-oxireno[2,3-f]isoindole-4-carboxylate apart is its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 1a,2,2a,3,5,5a,6,6a-octahydrooxireno[2,3-f]isoindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(15)14-6-8-4-10-11(16-10)5-9(8)7-14/h8-11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAOKXBZPVNBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3C(O3)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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